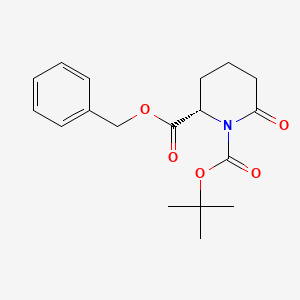
2-Benzyl 1-(tert-butyl) (S)-6-oxopiperidine-1,2-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate is a fascinating organic compound belonging to the class of piperidine derivatives. It's characterized by its complex structure which incorporates benzyl and tert-butyl groups, making it a subject of interest in various fields such as medicinal chemistry and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate often involves multi-step reactions starting from simpler piperidine derivatives. Common synthetic routes include:
Amide Bond Formation: Utilizing N-Boc-piperidine as a starting material, followed by benzylation and subsequent introduction of tert-butyl groups.
Cyclization Reactions: Employing cyclization of appropriately substituted precursors under basic or acidic conditions.
Industrial Production Methods: Industrially, the compound is synthesized in batch processes where reaction parameters such as temperature, solvent, and catalysts are optimized to maximize yield and purity. The key steps include:
Catalytic Hydrogenation: For the reduction of intermediate compounds.
Protecting Group Strategies: To ensure selective functional group transformations.
Análisis De Reacciones Químicas
Types of Reactions It Undergoes
Oxidation: The compound can undergo oxidation to introduce oxygen functionalities.
Reduction: Selective reduction of the ketone group to a secondary alcohol.
Substitution: Electrophilic or nucleophilic substitutions, especially at the benzyl or tert-butyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or mCPBA for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reductions.
Solvents: Toluene, methanol, or dichloromethane, chosen based on the reaction requirements.
Major Products Formed
Hydroxyl Derivatives: From reduction reactions.
Ester Derivatives: From substitution and acylation reactions.
Aplicaciones Científicas De Investigación
2-Benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate is used extensively in:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the design of bioactive molecules for enzyme inhibition studies.
Medicine: As a potential lead compound for the development of novel pharmaceuticals, especially those targeting neurological pathways.
Industry: In the manufacture of fine chemicals and as a catalyst for specific chemical reactions.
Mecanismo De Acción
The compound's mechanism of action often involves:
Molecular Targets: Binding to specific enzymes or receptors due to its structural framework.
Pathways Involved: Modulation of biochemical pathways, such as those involved in neurotransmitter synthesis or degradation.
Comparación Con Compuestos Similares
Similar Compounds
2-Benzyl-6-oxo-piperidine derivatives: Share structural similarities but differ in functional group placements or substitutions.
tert-Butyl piperidine derivatives: Similar in having a tert-butyl group but vary in the placement and nature of other substituents.
Uniqueness: The uniqueness of 2-benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate lies in its combined structural features of benzyl and tert-butyl groups along with the piperidine core, offering distinct chemical and biological properties not observed in simpler analogs.
This comprehensive article outlines the critical aspects of the compound "2-benzyl 1-tert-butyl (2S)-6-oxo-1,2-piperidinedicarboxylate" to provide a detailed understanding of its chemistry and applications.
Propiedades
Fórmula molecular |
C18H23NO5 |
|---|---|
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
2-O-benzyl 1-O-tert-butyl (2S)-6-oxopiperidine-1,2-dicarboxylate |
InChI |
InChI=1S/C18H23NO5/c1-18(2,3)24-17(22)19-14(10-7-11-15(19)20)16(21)23-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3/t14-/m0/s1 |
Clave InChI |
JSHVSMAONLSKJT-AWEZNQCLSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1[C@@H](CCCC1=O)C(=O)OCC2=CC=CC=C2 |
SMILES canónico |
CC(C)(C)OC(=O)N1C(CCCC1=O)C(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















